molecular formula C13H13BrO B13616003 3-(2-Bromophenyl)spiro[3.3]heptan-1-one

3-(2-Bromophenyl)spiro[3.3]heptan-1-one

Cat. No.: B13616003
M. Wt: 265.14 g/mol
InChI Key: JSSAFGLJHACWOO-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)spiro[3.3]heptan-1-one is a synthetic compound characterized by a spirocyclic structure.

Preparation Methods

The synthesis of 3-(2-Bromophenyl)spiro[3.3]heptan-1-one typically involves the reaction of a substituted cyclopropanone equivalent with a bromophenyl derivative. The process is regio- and stereospecific, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.

Chemical Reactions Analysis

3-(2-Bromophenyl)spiro[3.3]heptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(2-Bromophenyl)spiro[3.3]heptan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biological systems to understand its interactions and effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)spiro[3.3]heptan-1-one involves the initial protonation of the bicyclobutyl moiety, followed by a [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation. This process is highly regio- and stereospecific, leading to the formation of optically active products .

Comparison with Similar Compounds

3-(2-Bromophenyl)spiro[3.3]heptan-1-one can be compared with other spirocyclic compounds such as:

    Spiro[3.3]heptane-1-one: Lacks the bromophenyl group, making it less reactive in substitution reactions.

    3-(2-Chlorophenyl)spiro[3.3]heptan-1-one: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    3-(2-Fluorophenyl)spiro[3.3]heptan-1-one: Contains a fluorine atom, which affects its electronic properties and reactivity.

The uniqueness of this compound lies in its specific bromophenyl substitution, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

Molecular Formula

C13H13BrO

Molecular Weight

265.14 g/mol

IUPAC Name

1-(2-bromophenyl)spiro[3.3]heptan-3-one

InChI

InChI=1S/C13H13BrO/c14-11-5-2-1-4-9(11)10-8-12(15)13(10)6-3-7-13/h1-2,4-5,10H,3,6-8H2

InChI Key

JSSAFGLJHACWOO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2=O)C3=CC=CC=C3Br

Origin of Product

United States

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